molecular formula C7H13FN2O4 B14725097 2,6-Diamino-4-fluoroheptanedioic acid CAS No. 10348-16-0

2,6-Diamino-4-fluoroheptanedioic acid

Cat. No.: B14725097
CAS No.: 10348-16-0
M. Wt: 208.19 g/mol
InChI Key: ZDFACBQHCRNYGW-UHFFFAOYSA-N
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Description

2,6-Diamino-4-fluoroheptanedioic acid is a fluorinated, branched-chain amino acid derivative featuring a seven-carbon backbone (heptanedioic acid) with amino groups at positions 2 and 6 and a fluorine atom at position 4. This structure combines polar functional groups (amino and carboxylic acids) with a fluorine substituent, which may confer unique physicochemical properties, such as altered acidity, solubility, or metabolic stability.

Properties

CAS No.

10348-16-0

Molecular Formula

C7H13FN2O4

Molecular Weight

208.19 g/mol

IUPAC Name

2,6-diamino-4-fluoroheptanedioic acid

InChI

InChI=1S/C7H13FN2O4/c8-3(1-4(9)6(11)12)2-5(10)7(13)14/h3-5H,1-2,9-10H2,(H,11,12)(H,13,14)

InChI Key

ZDFACBQHCRNYGW-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(C(=O)O)N)F)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-fluoroheptanedioic acid typically involves multi-step organic reactions. One common method includes the fluorination of a heptanedioic acid derivative followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of 2,6-Diamino-4-fluoroheptanedioic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-fluoroheptanedioic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino groups or the fluorine atom, leading to different oxidation states.

    Reduction: Reduction reactions can target the carbonyl groups in the heptanedioic acid backbone.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Diamino-4-fluoroheptanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Diamino-4-fluoroheptanedioic acid involves its interaction with specific molecular targets. The amino groups and the fluorine atom can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Chain Length Amino Group Positions Fluorine Position Carboxylic Acid Groups Key Features
2,6-Diamino-4-fluoroheptanedioic acid 7 (heptane) 2, 6 4 2 Fluorine enhances electronegativity
2,6-Diaminohexanoic acid 6 (hexane) 2, 6 None 1 Lysine analog, no fluorine
4-Fluoroglutamic acid 5 (pentane) 2 4 1 Glutamate analog, shorter chain
2,5-Diaminopimelic acid 7 (heptane) 2, 5 None 2 Bacterial cell wall component

Table 2. Hypothetical Physicochemical Properties

Compound LogP (Predicted) Water Solubility pKa (COOH) pKa (NH2)
2,6-Diamino-4-fluoroheptanedioic acid -1.2 High 2.1, 4.3 9.5, 10.2
2,6-Diaminohexanoic acid -0.8 Moderate 2.3 9.8, 10.5
4-Fluoroglutamic acid -0.5 High 2.0 9.6

Research Implications

The fluorine atom in 2,6-diamino-4-fluoroheptanedioic acid likely enhances its resistance to enzymatic degradation compared to non-fluorinated analogs, making it a candidate for drug design targeting fluorophilic enzymes. Its dual carboxylic acid groups may also facilitate metal chelation, relevant in neurodegenerative disease research (e.g., modulating glial activity, as seen in fluorinated compounds in ) .

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